molecular formula C18H21ClFN3OS B10798775 Trpc3/6-IN-3

Trpc3/6-IN-3

Cat. No.: B10798775
M. Wt: 381.9 g/mol
InChI Key: ODUIXUGXPFKQLG-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TRPC3/6-IN-3 is a potent and selective inhibitor of the Transient Receptor Potential Canonical 3 and 6 (TRPC3/6) channels. These non-selective cation channels are critical regulators of intracellular calcium homeostasis and are implicated in a wide range of physiological and pathological processes. TRPC3 and TRPC6 channels are involved in mechanical pain sensation , and their modulation can regulate osteoclast function, impacting trabecular bone loss . Furthermore, their role in cardiovascular function is significant, as they contribute to the regulation of cardiac contractility and arrhythmogenesis . By selectively blocking these channels, this compound serves as a valuable pharmacological tool for researchers investigating chronic pain pathways, cardiac hypertrophy, renal function, and bone metabolism. This compound is offered for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H21ClFN3OS

Molecular Weight

381.9 g/mol

IUPAC Name

[2-(4-chloro-2-fluoroanilino)-5-methyl-1,3-thiazol-4-yl]-[(2S,3S)-2,3-dimethylpiperidin-1-yl]methanone

InChI

InChI=1S/C18H21ClFN3OS/c1-10-5-4-8-23(11(10)2)17(24)16-12(3)25-18(22-16)21-15-7-6-13(19)9-14(15)20/h6-7,9-11H,4-5,8H2,1-3H3,(H,21,22)/t10-,11-/m0/s1

InChI Key

ODUIXUGXPFKQLG-QWRGUYRKSA-N

Isomeric SMILES

C[C@H]1CCCN([C@H]1C)C(=O)C2=C(SC(=N2)NC3=C(C=C(C=C3)Cl)F)C

Canonical SMILES

CC1CCCN(C1C)C(=O)C2=C(SC(=N2)NC3=C(C=C(C=C3)Cl)F)C

Origin of Product

United States

Molecular and Pharmacological Characterization of Trpc3/6 in 3

Discovery and Chemical Design of TRPC3/6-IN-3

The identification and development of this compound are intrinsically linked to the exploration of the anilino-thiazole chemical scaffold for its potential to inhibit TRPC channel activity.

Origin and Chemical Class: Anilino-thiazole Pharmacophore

The anilino-thiazole pharmacophore serves as the foundational chemical structure for a class of potent TRPC3 and TRPC6 inhibitors nih.govnih.govmdpi.comnih.gov. Lead optimization efforts, starting from high-throughput screening hits, focused on this core structure to yield compounds with significant blocking activity at TRPC3 and TRPC6 channels nih.govnih.gov. This chemical class has demonstrated promise in providing selective modulators for these specific TRPC isoforms nih.govnih.govmdpi.com.

Rationale for Targeting Both TRPC3 and TRPC6

TRPC3 and TRPC6 channels are highly homologous and often exhibit overlapping or redundant signaling pathways in various cellular contexts nih.govresearchgate.netpnas.orgnih.govnih.govwhiterose.ac.uk. This homology suggests that targeting both isoforms simultaneously can offer a more comprehensive therapeutic strategy for conditions where their combined activity contributes to pathology, such as cardiac hypertrophy pnas.orgnih.govnih.gov. The development of dual TRPC3/TRPC6 inhibitors like those based on the anilino-thiazole scaffold addresses the need for agents that can effectively modulate these closely related channels pnas.orgnih.gov.

Specificity and Potency Profiling of this compound in Research Settings

The utility of this compound as a research tool hinges on its precise inhibitory profile, including its potency against target channels and its selectivity over other ion channels. While "this compound" itself may not be explicitly detailed with IC50s in all literature, compounds within the anilino-thiazole class, such as GSK2833503A (also known as GSK503A), serve as representative examples of this chemical scaffold's efficacy and selectivity.

Half-maximal Inhibitory Concentration (IC50) Against TRPC3 and TRPC6 Channels

Anilino-thiazole derivatives have demonstrated potent inhibitory activity against TRPC3 and TRPC6 channels, often in the low nanomolar range. For instance, GSK2833503A, a prominent anilino-thiazole compound, exhibits IC50 values typically between 3-16 nM for TRPC6 and 21-100 nM for TRPC3 mdpi.comnih.govahajournals.orgtargetmol.comtocris.com. Other related compounds like GSK255B show similar potency, with IC50 values around 4-5 nM for TRPC6 and TRPC3, respectively pnas.org. BTDM, another anilino-thiazole, displays IC50 values of 10 nM for TRPC6 and 11 nM for TRPC3 mdpi.com. Other TRPC3/6 inhibitors from different chemical classes, such as TRPC3/6-IN-1 and TRPC3/6-IN-2, also show nanomolar to low micromolar potency, though with varying selectivity profiles medchemexpress.commedchemexpress.com.

Table 1: IC50 Values Against TRPC3 and TRPC6 Channels

Compound NameTargetIC50 (nM)
GSK2833503ATRPC321-100
GSK2833503ATRPC63-16
GSK255BTRPC35
GSK255BTRPC64
BTDMTRPC311
BTDMTRPC610
TRPC3/6-IN-1TRPC31260
TRPC3/6-IN-1TRPC6500
TRPC3/6-IN-2TRPC316
TRPC3/6-IN-2TRPC629.8

Note: Data for GSK2833503A is representative of the anilino-thiazole class, which this compound belongs to.

Selectivity Profile Over Other Ion Channels (e.g., Cav1.2, hERG, NaV1.5)

A key advantage of anilino-thiazole derivatives like GSK2833503A is their favorable selectivity profile. These compounds generally exhibit high selectivity for TRPC3 and TRPC6 over a range of other critical ion channels, including voltage-gated calcium channels (Cav1.2), the hERG potassium channel, and voltage-gated sodium channels (NaV1.5) nih.govnih.govahajournals.orgtargetmol.comtocris.com. For example, GSK2833503A demonstrates IC50 values exceeding 10,000 nM for Cav1.2, over 50,000 nM for hERG, and greater than 3,300 nM for NaV1.5, indicating a selectivity of over 100-fold for TRPC3/6 compared to these cardiac ion channels ahajournals.orgtocris.com. Earlier anilino-thiazole compounds also showed good selectivity against other TRP channels such as TRPA1, TRPV1, and TRPV4 nih.govnih.gov.

Table 2: Selectivity Profile Over Other Ion Channels (for GSK2833503A)

Target ChannelIC50 (nM)Selectivity (vs. TRPC6)
TRPC321-100N/A (dual target)
TRPC63-16N/A (dual target)
Cav1.2> 10,000> 100-fold
hERG> 50,000> 500-fold
NaV1.5> 3,300> 33-fold
TRPA1, TRPV1, TRPV4Not specifiedHigh selectivity

Note: Selectivity is often described qualitatively as high or >63-fold over other channels including Cav1.2, hERG, and NaV1.5 for GSK2833503A targetmol.com, tocris.com.

Comparative Efficacy with Other TRPC Inhibitors (e.g., Pyr3, SKF-96365, 2-APB, GsMTx-4)

Compared to earlier TRPC modulators, anilino-thiazole compounds offer superior potency and selectivity. Traditional inhibitors like SKF-96365 and 2-APB are known to affect a broader range of ion channels, including other TRP channels, voltage-gated calcium channels, and potassium channels, rendering them less specific for TRPC3/6 pnas.orgnih.govnih.govresearchgate.netguidetopharmacology.org. Pyr3 was identified as a selective TRPC3 antagonist, but it also exhibits inhibitory effects on store-operated calcium entry (SOCE) mediated by STIM/Orai complexes, limiting its utility in certain contexts nih.govnih.govresearchgate.netmdpi.com. GsMTx-4 is also recognized for its lack of selectivity pnas.orgnih.gov. In contrast, anilino-thiazole derivatives like GSK2833503A provide potent and selective dual inhibition of TRPC3 and TRPC6, making them valuable tools for investigating the roles of these channels, particularly in conditions where their combined activity is implicated, such as cardiac hypertrophy pnas.orgnih.govnih.govmdpi.com.

Table 3: Comparative Efficacy with Other TRPC Inhibitors

InhibitorPrimary Target(s)Potency (TRPC3/6)Selectivity Notes
Anilino-thiazoles (e.g., GSK2833503A) TRPC3/TRPC6Low nM (3-100 nM)High selectivity over other TRP channels, Cav1.2, hERG, NaV1.5.
Pyr3TRPC3Low nM (TRPC3)Selective for TRPC3, but also inhibits STIM/Orai Ca2+ entry complexes. Less effective against TRPC6 compared to anilino-thiazoles.
SKF-96365TRPC (non-selective)µM rangeKnown to inhibit other Ca2+ permeable channels and K+ channels; non-selective for TRPC family.
2-APBTRPC (non-selective)Not specifiedInhibits TRPC and TRPM channels, activates TRPV channels, and inhibits IP3 receptors.
GsMTx-4Non-selectiveNot specifiedNon-selective.

Compound List:

this compound

GSK2833503A (GSK503A)

GSK255B

BTDM

TRPC3/6-IN-1

TRPC3/6-IN-2

Pyr3

SKF-96365

2-APB

GsMTx-4

TRPC3

TRPC6

Cav1.2

hERG

NaV1.5

TRPA1

TRPV1

TRPV4

Mechanism of Action of this compound at the Molecular Level

While specific details regarding this compound's precise molecular interactions are not detailed in the provided search results, its classification as a TRPC3/6 blocker suggests it interferes with the channel's activation or function. Based on the known mechanisms of TRPC3 and TRPC6 channels and their inhibitors, its action likely involves one or more of the following pathways:

Inhibition of Diacylglycerol-Dependent Channel Activation

TRPC3 and TRPC6 channels are primarily activated by diacylglycerol (DAG). mdpi.commdpi.comresearchgate.netnih.govtandfonline.comahajournals.orgembopress.org DAG binds directly to specific sites on the channel, such as the L2 lipidation site within the pore domain, to induce channel opening or sensitization. mdpi.comscirp.orgembopress.org As a blocker of TRPC3/6, this compound would be expected to inhibit this DAG-mediated activation. This could occur through direct competition with DAG for its binding site, allosteric modulation that prevents channel opening upon DAG binding, or by stabilizing the channel in an inactive conformation. nih.govscirp.org

Proposed Site of Interaction on TRPC3 and TRPC6 Subunits

The specific binding site of this compound on TRPC3 and TRPC6 subunits has not been explicitly identified in the provided literature. However, research on other TRPC3/6 inhibitors, such as BTDM and SAR-7334, indicates that these compounds often bind within pockets formed by residues on the S4–S5 linker and the S5 and S6 pore-forming helices of adjacent subunits. mdpi.com Other inhibitors, like AM-1473, bind in similar regions. mdpi.com It is plausible that this compound interacts with similar or overlapping sites critical for channel gating or ligand binding.

Impact on Homomeric and Heteromeric TRPC3/TRPC6 Channel Function

TRPC3 and TRPC6 channels can assemble into homotetrameric (composed of four identical subunits) or heterotetrameric (composed of different subunits, e.g., TRPC3 and TRPC6) complexes. nih.govresearchgate.netresearchgate.netpnas.org These different assembly states can influence channel properties and responses to modulators. nih.govresearchgate.netpnas.org As a TRPC3/6 blocker, this compound would inhibit the function of both homomeric TRPC3 and TRPC6 channels, as well as heteromeric TRPC3/TRPC6 channels. Studies have shown that heteromeric TRPC3/6 channels can exhibit distinct properties compared to their homomeric counterparts, such as increased mechanosensitivity. researchgate.net The precise impact of this compound on the specific functional characteristics of these various channel assemblies would require further detailed investigation.

Research Applications of Trpc3/6 in 3 in Investigating Trpc3/trpc6 Biology

Studies in Cardiovascular System Research

TRPC3 and TRPC6 channels are implicated in a range of cardiovascular processes. Their dysfunction has been linked to several pathologies, making them significant targets for research and potential therapeutic intervention.

Role in Pathological Cardiac Hypertrophy

Pathological cardiac hypertrophy is an enlargement of the heart muscle that is not a result of healthy exercise. It is often a precursor to heart failure. Research has identified TRPC3 and TRPC6 channels as key players in the signaling pathways that lead to this condition.

Neurohormones like Angiotensin II (Ang II) and Endothelin-1 (ET-1) are known to induce cardiac hypertrophy. Studies have demonstrated that these molecules activate signaling cascades that involve TRPC3 and TRPC6 channels. embopress.orgnih.govembopress.org

Ang II, for instance, participates in the development of heart failure by promoting cardiac hypertrophy. embopress.org The hypertrophic growth of cardiomyocytes induced by Ang II is mediated by the calcineurin/nuclear factor of activated T cells (NFAT) signaling pathway, which is responsive to changes in calcium levels. embopress.orgembopress.org Research has shown that the activation of TRPC3 and TRPC6 channels is essential for Ang II-induced NFAT activation and the subsequent hypertrophic response in cardiomyocytes. embopress.orgembopress.org Specifically, the diacylglycerol (DAG) produced following the activation of phospholipase C (PLC) by Ang II directly activates these channels. embopress.orgembopress.org This leads to membrane depolarization and an increased frequency of calcium oscillations, which in turn activates L-type calcium channels and the calcineurin-NFAT pathway. embopress.org

Similarly, ET-1 is a potent vasoconstrictor that has been linked to coronary artery disease. In rabbit coronary artery myocytes, ET-1 activates a calcium-permeable non-selective cation channel with properties similar to those of TRPC3 and TRPC7. nih.gov This activation is mediated by ETA receptors and PLC. nih.gov

The use of selective TRPC3/6 inhibitors, such as TRPC3/6-IN-3, allows researchers to dissect the specific contribution of these channels to neurohormonal-induced hypertrophy. By blocking TRPC3 and TRPC6, investigators can observe the downstream effects on hypertrophic signaling pathways, providing evidence for the channels' role as critical mediators.

The calcineurin/NFAT signaling pathway is a crucial regulator of cardiac hypertrophy. pnas.orgnih.govsemanticscholar.org Activation of this pathway is dependent on sustained increases in intracellular calcium concentrations. TRPC3 and TRPC6 channels are significant contributors to the calcium influx required for calcineurin activation. embopress.orgpnas.orgnih.govresearchgate.netnih.govmdpi.commdpi.comnih.gov

Studies using various models have consistently shown that the activity of TRPC3 and TRPC6 is linked to the activation of the calcineurin/NFAT pathway. embopress.orgpnas.orgsemanticscholar.orgnih.govnih.govmdpi.comnih.gov Overexpression of TRPC3 in the hearts of transgenic mice leads to increased calcineurin-NFAT activation and a predisposition to greater cardiac hypertrophy. nih.gov In cultured neonatal myocytes, inhibition of TRPC channels significantly reduces the activity of the calcineurin-NFAT pathway. pnas.orgnih.gov This connection is so established that TRPC channels are considered bona fide regulators of cardiac hypertrophy associated with pathological events. nih.gov

The activation of TRPC3 and TRPC6 by agonists like Angiotensin II creates a positive feedback loop, as the subsequent activation of the calcineurin-NFAT pathway can further increase the expression of TRPC3 and TRPC6 genes. mdpi.com this compound provides a means to break this cycle, allowing for the study of the consequences of inhibiting this pathway at the level of the TRPC channels.

A hallmark of pathological cardiac hypertrophy is the re-expression of a fetal gene program. This includes genes that are typically only expressed during embryonic development. Transgenic overexpression of TRPC3 or TRPC6 in the hearts of mice has been shown to cause the re-expression of these fetal genes, alongside myocyte hypertrophy and the activation of apoptotic signaling. nih.gov This indicates that the activation of these channels is sufficient to trigger this key aspect of the hypertrophic phenotype. The use of this compound in myocardial models allows researchers to investigate whether inhibiting these channels can prevent or reverse this fetal gene re-expression, providing further insight into the molecular mechanisms of cardiac hypertrophy.

Investigation of Cardiac Fibrosis and Structural Remodeling

Cardiac fibrosis, the excessive deposition of extracellular matrix in the heart muscle, is a common feature of many cardiac diseases and contributes to heart stiffness and dysfunction. jci.org TRPC3 and TRPC6 channels have been implicated in the processes of cardiac fibrosis and the broader structural remodeling of the heart. nih.govfrontiersin.org

TRPC3, in particular, has been identified as a key mediator of pressure overload-induced maladaptive cardiac fibrosis. frontiersin.org Studies have shown that TRPC3 deletion can inhibit this fibrosis. nih.govus.es The pro-fibrotic role of TRPC3 is linked to its interaction with Nox2, a component of the NADPH oxidase complex, leading to the production of reactive oxygen species (ROS). nih.govnih.gov This TRPC3-Nox2 signaling pathway promotes fibrotic responses in both cardiomyocytes and cardiac fibroblasts. nih.gov

While the role of TRPC6 in cardiac fibrosis is more debated, with some studies suggesting it regulates myofibroblast differentiation and others questioning its relevance, TRPC3's involvement is more clearly defined. us.es The use of this compound allows for the pharmacological investigation of the combined and individual roles of these channels in cardiac fibrosis and remodeling.

Research on Hypertension Pathogenesis

Hypertension, or high blood pressure, is a major risk factor for cardiovascular disease. The expression and activity of TRPC3 and TRPC6 channels have been closely linked to the pathogenesis of hypertension. scirp.orgembuni.ac.kesemanticscholar.org These channels are involved in regulating intracellular calcium concentration, a key factor in the development of hypertension. scirp.orgembuni.ac.kesemanticscholar.orgoup.com

The influence of TRPC3 and TRPC6 on hypertension is multifaceted, involving their roles in cardiomyocytes, vascular smooth muscle cells, and inflammatory cells. scirp.orgsemanticscholar.org In vascular smooth muscle, TRPC3 has been shown to mediate cell membrane depolarization and regulate vasoconstriction. oup.com Increased expression of TRPC3 has been observed in spontaneously hypertensive rats and is associated with increased calcium influx. oup.com

This compound can be utilized in hypertension research to explore the therapeutic potential of targeting these channels. By inhibiting TRPC3 and TRPC6, researchers can assess the impact on blood pressure and the underlying cellular mechanisms, such as vascular remodeling and smooth muscle cell proliferation. oup.com

Interactive Data Tables

Table 1: Role of TRPC3/6 in Pathological Cardiac Hypertrophy

Process Mediators Effect of TRPC3/6 Activation Key Research Findings
Neurohormonal Stress-Induced Hypertrophy Angiotensin II, Endothelin-1 Activation of hypertrophic signaling pathways TRPC3/6 are essential for Ang II-induced NFAT activation and hypertrophy. embopress.orgembopress.org
Calcineurin/NFAT Pathway Activation Intracellular Ca²⁺ Sustained Ca²⁺ influx leading to calcineurin activation Inhibition of TRPC channels reduces calcineurin-NFAT activity. pnas.orgnih.gov

Table 2: TRPC3/6 in Cardiac Fibrosis and Hypertension

Condition Role of TRPC3/6 Mechanism Research Application of Inhibitors
Cardiac Fibrosis Pro-fibrotic, particularly TRPC3 TRPC3-Nox2 interaction leading to ROS production. nih.govnih.gov Investigate prevention or reversal of fibrotic remodeling.
Regulation of Intracellular Calcium Homeostasis in Hypertensive Models

Dysregulation of intracellular calcium ([Ca2+]i) homeostasis in VSMCs is a hallmark of hypertension. TRPC3 and TRPC6 channels are key players in this process, as they provide a pathway for calcium entry into the cell. In hypertensive (BPH) mice, VSMCs exhibit larger basal cationic currents that are sensitive to anti-TRPC3 antibodies, indicating a greater contribution of TRPC3 to cation influx. nih.gov This increased influx contributes to the elevated [Ca2+]i and subsequent hypercontractility of the vascular smooth muscle.

Pharmacological blockade of TRPC channels has been shown to impact calcium signaling. While specific data for this compound in hypertensive models is limited, studies using other TRPC inhibitors in different cell types demonstrate the principle. For instance, the use of Pyr3 and Pyr10, which inhibit TRPC3 and TRPC6, led to vasodilation in mesenteric arteries from normotensive mice, an effect that was less pronounced in hypertensive mice due to the altered channel composition. nih.gov This suggests that the efficacy of TRPC3/6 inhibitors in modulating calcium homeostasis may depend on the specific pathological changes in channel expression and assembly in hypertension.

Table 2: Role of TRPC3/6 in Intracellular Calcium Homeostasis in Hypertensive Models

Model Observation Functional Consequence
Hypertensive (BPH) Mouse VSMCs Larger basal cationic currents, insensitive to Pyr10, sensitive to anti-TRPC3 antibodies. nih.gov Increased depolarization and vascular tone. nih.gov
Normotensive (BPN) Mouse Mesenteric Arteries Larger Pyr3/10-induced vasodilatation. nih.gov Suggests a greater role for TRPC6-containing channels in normal vascular tone regulation. nih.gov

Analysis in Myocardial Ischemia/Reperfusion and Hypoxia/Reoxygenation Injury Models

Myocardial ischemia/reperfusion (I/R) injury is a significant clinical problem characterized by damage to the heart tissue following the restoration of blood flow. A key event in I/R injury is a massive influx of calcium into cardiomyocytes, leading to cell death. Research has identified TRPC3 and TRPC6 as important conduits for this damaging calcium entry.

Studies have shown that genetic knockout of TRPC3 and TRPC6 can protect the heart from I/R injury. Similarly, pharmacological inhibition of these channels has demonstrated therapeutic potential. While studies specifically naming "this compound" are not prevalent, research using selective TRPC3 inhibitors like Pyr3 has provided valuable insights. In a mouse model of myocardial I/R, administration of Pyr3 was found to reduce infarct size, decrease cardiomyocyte apoptosis, and lessen the inflammatory response. This indicates that inhibiting TRPC3 activity can mitigate the detrimental effects of I/R.

The protective effects of blocking TRPC3/6 are linked to the reduction of calcium overload and the subsequent activation of cell death pathways. In models of hypoxia/reoxygenation (H/R), which mimic I/R at a cellular level, inhibition of TRPC3/6 has been shown to preserve cell viability.

Promotion of Arteriogenesis in Peripheral Artery Disease Models

Peripheral artery disease (PAD) is characterized by narrowed arteries that reduce blood flow to the limbs. Arteriogenesis, the growth of collateral arteries, is a natural compensatory mechanism that can restore blood flow. Research has shown that inhibiting TRPC3 and TRPC6 can promote this process.

A study utilizing a selective TRPC3/6 inhibitor, a 1-benzilpiperadine derivative (1-BP), in a mouse model of hind-limb ischemia (a model for PAD) demonstrated significant therapeutic benefits. mdpi.com Treatment with 1-BP led to improved blood flow recovery, increased capillary arterialization, and preservation of skeletal muscle mass. mdpi.com

The mechanism behind this effect appears to be the induction of VSMC differentiation. mdpi.com By inhibiting TRPC6, 1-BP promotes a shift in VSMCs towards a more mature, contractile phenotype, which is conducive to the formation of stable collateral vessels. Notably, the beneficial effects of 1-BP on blood flow recovery were absent in TRPC6-deficient mice, confirming that the therapeutic effect is mediated through the inhibition of this channel. mdpi.com

Applications in Central Nervous System Research

Examination of Neuronal Cell Survival and Apoptosis in Ischemic Stroke Models

The role of TRPC3 and TRPC6 channels in the brain following an ischemic stroke is complex and appears to be cell-type specific. Ischemic stroke leads to neuronal cell death through various mechanisms, including excitotoxicity and apoptosis.

Research has shown that the degradation of TRPC6 channels after an ischemic event can contribute to neuronal death. nih.gov In this context, inhibiting the degradation of TRPC6 has been found to be neuroprotective, promoting neuronal survival and reducing the infarct size. nih.gov This suggests that maintaining TRPC6 function could be beneficial for neurons in the ischemic brain.

However, other studies have revealed a detrimental role for the TRPC3/6/7 channel subgroup, particularly in astrocytes. A study using triple knockout mice for TRPC3, TRPC6, and TRPC7 found that these animals were protected from cerebral ischemia injury. The protective effect was attributed to the inhibition of astrocyte apoptosis. In cultured astrocytes subjected to oxygen-glucose deprivation and reoxygenation (an in vitro model of stroke), the absence of TRPC3/6/7 led to reduced apoptosis.

These seemingly contradictory findings highlight the multifaceted role of TRPC channels in the brain's response to ischemia. The impact of inhibiting these channels may depend on the specific cell type being targeted and the timing of the intervention. While a specific TRPC3/6 inhibitor, SAR7334, has been noted to mitigate oxidative stress-induced apoptosis in renal cells during ischemia/reperfusion, its effects on neuronal survival and apoptosis in ischemic stroke models require further investigation. nih.gov

Dissection of Mechanotransduction in Sensory Neurons and Cochlear Hair Cells

Mechanotransduction is the process by which cells convert mechanical stimuli into electrical signals. This process is fundamental to our senses of touch and hearing. TRPC3 and TRPC6 have been identified as key players in mechanotransduction in specific sensory cells.

A study investigating mice with genetic deletions of TRPC3 and TRPC6 revealed their essential role in the function of sensory neurons and cochlear hair cells. While mice lacking either TRPC3 or TRPC6 alone showed no significant behavioral phenotype, the double knockout mice exhibited deficits in light touch sensitivity. Furthermore, these double knockout mice displayed hearing impairment and vestibular deficits.

Electrophysiological recordings from the dorsal root ganglion sensory neurons of the double knockout mice showed a significant reduction in mechanically activated currents. In the cochlea, the outer hair cells of these mice had a more than 75% reduction in their responses to mechanical stimulation. These findings strongly suggest that TRPC3 and TRPC6 are critical components of the mechanotransduction machinery in these specialized sensory cells. The use of TRPC3/6 inhibitors could therefore be a valuable approach to further probe the mechanisms of touch and hearing and to investigate pathological conditions involving altered mechanosensation.

Investigations in Other Organ Systems and Cellular Processes

In the field of renal pathophysiology, TRPC channels, particularly TRPC6, are subjects of intense study, especially in the context of proteinuric kidney diseases like Focal Segmental Glomerulosclerosis (FSGS). mdpi.com FSGS is a condition characterized by scarring in the kidney's filtering units, the glomeruli, leading to significant protein loss in the urine. tandfonline.com

Gain-of-function mutations in the gene encoding the TRPC6 channel have been identified as a cause of familial (hereditary) FSGS. tandfonline.comcell.comnih.gov TRPC6 is a critical component of the slit diaphragm, a specialized cell-cell junction between podocytes that forms the final barrier to protein filtration in the kidney. tandfonline.com The pathogenic mutations in TRPC6 are thought to enhance channel activity, leading to excessive calcium influx into podocytes. cell.com This calcium overload is believed to be a key trigger for podocyte injury, dysfunction, and eventual cell death, which compromises the integrity of the glomerular filtration barrier and leads to proteinuria. cell.com

Research models are essential for understanding these mechanisms. In rodent models, podocyte-specific overexpression of TRPC6 has been shown to induce proteinuria and glomerulosclerosis, mimicking the human disease. mdpi.com Furthermore, increased expression of TRPC6 has been observed in non-genetic forms of kidney disease as well. mdpi.com The use of TRPC6 inhibitors in these models is a critical experimental approach to test the hypothesis that blocking this aberrant calcium influx can protect podocytes and prevent the progression of glomerulosclerosis.

While TRPC3 mutations have not been directly linked to FSGS, its expression has been found to be upregulated in certain pathophysiological states, including in rodent models deficient in TRPC6. tandfonline.com This suggests a potential compensatory or parallel role for TRPC3 in glomerular disease. Therefore, dual inhibitors of TRPC3 and TRPC6 are valuable tools for exploring the combined or distinct roles of these channels in the pathogenesis of FSGS and other proteinuric conditions. tandfonline.com

TRPC channels are increasingly recognized for their role in the fundamental processes of cancer, such as proliferation, migration, and invasion. nih.govnih.gov Dysregulation of calcium signaling is a common feature in many cancers, and TRPC channels, as key mediators of calcium influx, are often implicated.

In gastric cancer research, studies have shown that TRPC3 can promote tumorigenesis. nih.gov Its mechanism of action appears to involve signaling pathways that ultimately regulate cell growth and survival. nih.gov

The role of TRPC3 is particularly prominent in ovarian cancer research. nih.govspandidos-publications.com Multiple studies have reported that the expression of TRPC3 is significantly higher in ovarian cancer tissues compared to normal ovarian tissue. spandidos-publications.com This elevated expression is not merely a correlation; it has been linked to worse patient outcomes, including early relapse and metastasis. spandidos-publications.com Functionally, increased activity of TRPC3 channels is considered necessary for the development of ovarian cancer. nih.gov In laboratory studies, inhibiting TRPC3 function in ovarian cancer cell lines has been shown to reduce cell proliferation. nih.govresearchgate.net This suggests that TRPC3-mediated calcium influx is a critical signal that drives the division of these cancer cells. nih.govresearchgate.net Furthermore, TRPC3 has been implicated in tumor metastasis, a process involving both cell migration and invasion. spandidos-publications.com A recent study found that another protein, PLAA, can suppress ovarian cancer metastasis by reducing the stability of TRPC3 mRNA, thereby lowering the amount of TRPC3 channel protein in the cells. nih.gov

The use of specific inhibitors in in vitro cancer models allows researchers to probe these dependencies directly. By blocking TRPC3 and TRPC6 channels in gastric and ovarian cancer cell lines, investigators can quantify the impact on key cancer hallmarks.

Cancer Type Channel Observed Role in Cancer Cells Effect of Inhibition in Research Models
Gastric Cancer TRPC3Promotes tumorigenesis through signaling pathways. nih.govInvestigated to block cell growth and survival pathways.
Ovarian Cancer TRPC3Expression is higher in cancer tissue and correlates with poor prognosis. spandidos-publications.com Promotes cell proliferation and is involved in metastasis. nih.govspandidos-publications.comInhibition leads to a significant decrease in cancer cell proliferation. nih.govresearchgate.net

The balance of bone remodeling, maintained by bone-resorbing osteoclasts and bone-forming osteoblasts, is critical for skeletal health. An overabundance or hyperactivity of osteoclasts can lead to conditions like osteoporosis, characterized by trabecular bone loss. Calcium signaling is fundamental to osteoclast differentiation and function, and TRP channels are key players in this process. nih.gov

Research has revealed a complex interplay between TRPC3 and TRPC6 in regulating osteoclast activity. nih.gov Studies using TRPC6-deficient mice found that these animals exhibit a phenotype resembling osteoporosis, with decreased bone volume and trabecular thickness, alongside an increased number of osteoclasts. nih.gov This indicates that TRPC6 may normally play a role in restraining osteoclast formation or function.

Interestingly, in these TRPC6-deficient mice, the expression of the TRPC3 channel was found to be significantly increased in osteoclasts. nih.govresearchgate.net This suggests a compensatory upregulation of TRPC3 in the absence of TRPC6. nih.gov The enhanced osteoclast differentiation and bone resorption activity observed in cells from these mice could be attributed to this increase in TRPC3. nih.gov To test this hypothesis, researchers used a specific inhibitor of TRPC3, Pyr3. The application of this inhibitor to the TRPC6-deficient cells successfully reduced intracellular calcium concentrations and normalized both the differentiation of osteoclasts and their resorptive activity. nih.gov

These findings highlight TRPC3 as a potential promoter of osteoclast function, particularly when TRPC6 is absent or reduced. nih.govresearchgate.net The use of TRPC3/6 inhibitors in bone research allows for the detailed investigation of how these channels modulate calcium signaling to control osteoclastogenesis and bone resorption, providing insights into the mechanisms of trabecular bone loss. nih.gov

Endothelial cells, which form the inner lining of blood vessels, rely on precise calcium signaling to regulate vascular tone and permeability. TRPC3 and TRPC6 channels are widely expressed in the endothelium and are integral to these functions. nih.govbenthamdirect.com

TRPC channels contribute to vasodilation, the widening of blood vessels, which is crucial for controlling blood flow and pressure. ahajournals.org They mediate calcium influx in response to various stimuli, which in turn activates pathways leading to the production of vasodilating substances like nitric oxide (NO) and triggers endothelium-dependent hyperpolarization. nih.govahajournals.org For example, TRPC3 has been shown to be involved in flow-induced and bradykinin-induced vasodilation. ahajournals.org The use of TRPC3/6 inhibitors allows researchers to parse the contribution of these specific channels to endothelium-dependent relaxation in isolated arteries and other experimental setups. ahajournals.orgmdpi.com

Experimental Methodologies Utilizing Trpc3/6 in 3 As a Research Tool

In Vitro Cellular and Biochemical Assays

The versatility of TRPC3/6-IN-3 as a research tool is evident in its application across a range of in vitro assays designed to probe the function of TRPC3 and TRPC6 channels at the cellular and molecular level.

A diverse array of cell lines and primary cell cultures have been employed to study the effects of this compound on TRPC3 and TRPC6 channel activity. Human Embryonic Kidney 293 (HEK293) cells are frequently used as a heterologous expression system to study the properties of specific ion channels in a controlled environment. bpsbioscience.combioscience.co.uk Stably expressing human TRPC3 in HEK293 cells provides a model to characterize the channel's function and pharmacology. bpsbioscience.com

In the context of cardiovascular research, primary cultures of cardiomyocytes and vascular smooth muscle cells (VSMCs) are indispensable models. Cardiomyocytes, the contractile cells of the heart, express TRPC3 channels which are implicated in cardiac hypertrophy and arrhythmias. nih.govpnas.org The use of this compound in these cells helps to elucidate the contribution of these channels to cardiac physiology and pathology. Similarly, VSMCs, which regulate blood vessel tone and are involved in hypertension, express both TRPC3 and TRPC6 channels. nih.govnih.govscirp.orgimrpress.com Studies using this compound in VSMCs contribute to understanding the role of these channels in vascular function and disease.

The HL-60 human promyelocytic leukemia cell line and the H9c2 rat heart myoblast cell line are also utilized in studies involving TRPC channels, providing insights into their roles in inflammation and cardiac development, respectively. nih.gov The NT2/D1 human teratocarcinoma cell line serves as another model for investigating the diverse functions of these channels.

Cell Line/Primary Cell TypeOrganismTissue of OriginRelevance to TRPC3/6 Research
HEK293HumanEmbryonic KidneyHeterologous expression of TRPC3 and TRPC6 channels for functional and pharmacological studies. bpsbioscience.combioscience.co.uk
CardiomyocytesVarious (e.g., mouse, rat)HeartInvestigation of TRPC3/6 role in cardiac contractility, hypertrophy, and arrhythmogenesis. nih.govpnas.org
Vascular Smooth Muscle Cells (VSMCs)Various (e.g., rat, mouse)Blood VesselsStudy of TRPC3/6 involvement in vascular tone, contractility, and hypertension. nih.govnih.govscirp.orgimrpress.com
HL-60HumanPromyelocytic LeukemiaResearch on the role of TRPC channels in inflammatory responses. nih.gov
NT2/D1HumanTeratocarcinomaModel for studying the diverse functions of TRPC channels in development and disease.
H9c2RatHeart (Myoblast)Investigation of TRPC channel function in a cardiac muscle cell line. nih.gov

Electrophysiology remains a cornerstone technique for directly measuring ion channel function and the pharmacological effects of compounds like this compound. researchgate.net

To overcome the low-throughput nature of manual patch-clamp, automated patch-clamp (APC) platforms have been developed. Systems like the QPatch and IonWorks Quattro enable higher throughput screening of compounds that modulate ion channel activity. researchgate.netnih.govsophion.comnih.gov These platforms have been utilized to develop assays for TRPC inhibitors. researchgate.net For instance, Chinese Hamster Ovary (CHO) cells stably expressing the muscarinic M3 receptor have been transduced with human TRPC3 and TRPC6 to record channel currents on both QPatch and IonWorks Quattro systems. researchgate.net The continuous recording capability of the QPatch allows for the capture of both the activation and decay of the TRPC channel response. researchgate.net While the discontinuous sampling of the IonWorks Quattro may not fully capture the peak of TRPC currents, its ability to record from multiple cells per well reduces variability and is suitable for medium-throughput screening. researchgate.netnih.gov

TechniqueConfigurationKey Application for this compound Research
Manual Patch-ClampWhole-CellMeasuring the total cellular current and the overall inhibitory effect of this compound on TRPC3/6 channels. mdpi.comnih.gov
Cell-AttachedRecording single-channel currents to study the direct interaction of this compound with the channel.
Inside-OutInvestigating the intracellular mechanisms of this compound action. mdpi.com
Automated Patch-ClampQPatchHigher throughput screening of TRPC3/6 inhibitors, capturing current activation and decay kinetics. researchgate.netnih.gov
IonWorks QuattroMedium-throughput screening of TRPC3/6 inhibitors with reduced well-to-well variability. researchgate.netnih.gov

Given that TRPC3 and TRPC6 are calcium-permeable channels, measuring changes in intracellular calcium concentration ([Ca2+]i) is a key method to assess their activity and the efficacy of inhibitors like this compound.

Fura-2 AM Fluorometry is a widely used ratiometric fluorescence imaging technique to measure intracellular calcium. wikipedia.org Cells are loaded with the acetoxymethyl (AM) ester form of Fura-2, which is cell-permeable. Once inside the cell, esterases cleave the AM group, trapping the Fura-2 indicator. The dye exhibits a shift in its excitation spectrum upon binding to Ca2+, allowing for the calculation of [Ca2+]i by measuring the ratio of fluorescence emission at two different excitation wavelengths. This method has been used to study TRPC3-mediated calcium entry in HEK293 cells. wikipedia.org

Fluorescence Imaging Plate Reader (FLIPR) Assays are a high-throughput method for monitoring intracellular calcium changes in a large number of samples simultaneously. nih.govmoleculardevices.combiocompare.comaatbio.com These assays often utilize calcium-sensitive fluorescent dyes. The FLIPR system can be used to screen for agonists and antagonists of TRPC channels by measuring the fluorescence changes upon compound addition. nih.govaatbio.com For example, a 1-benzilpiperadine derivative, a selective inhibitor of TRPC3 and TRPC6, was characterized using fluorescent Ca2+ imaging in HEK293 cells expressing these channels. mdpi.com

AssayPrincipleApplication in this compound Research
Fura-2 AM FluorometryRatiometric fluorescence measurement of intracellular calcium using the Fura-2 dye. wikipedia.orgDetailed, quantitative analysis of this compound's effect on calcium influx in single cells or cell populations. wikipedia.org
FLIPR AssaysHigh-throughput fluorescence-based measurement of intracellular calcium changes in multi-well plates. nih.govmoleculardevices.combiocompare.comaatbio.comScreening and characterization of the inhibitory activity of this compound on TRPC3 and TRPC6 channels in a high-throughput format. mdpi.com

A variety of molecular and cellular biology techniques are employed in conjunction with the use of this compound to investigate the expression, localization, and interaction of TRPC3 and TRPC6 channels. Techniques such as Western blotting are used to quantify the protein expression levels of TRPC3 and TRPC6 in different cell types and tissues, and to assess the effects of experimental manipulations. nih.gov Co-immunoprecipitation assays are utilized to study the physical interaction between TRPC channels and other proteins, providing insights into the formation of signaling complexes. nih.gov Furthermore, RNA interference (RNAi) can be used to specifically knockdown the expression of TRPC3 or TRPC6 to validate the specificity of this compound and to dissect the individual contributions of each channel subtype to cellular function. nih.gov

Molecular and Cellular Biology Techniques

In Vivo Preclinical Models

This compound is also extensively used in various in vivo preclinical models to validate the findings from in vitro studies and to assess the therapeutic potential of targeting TRPC3 and TRPC6 in disease.

Utilization in Genetically Modified Rodent Models (e.g., TRPC3-KO, TRPC6-KO, TRPC3/6 DKO, TRPC3/6/7 Triple-KO Mice)

Genetically modified rodent models, where one or more TRPC genes are knocked out, are crucial for dissecting the specific roles of these channels. The use of a pharmacological inhibitor like this compound in these models allows for a multi-faceted approach to target validation.

Studies have shown that while individual knockout of TRPC3 or TRPC6 may not protect against pressure overload-induced pathological remodeling, the combined double knockout (DKO) of TRPC3/6 does ameliorate the hypertrophic response. nih.gov This suggests a degree of redundancy between the two channels. In a hind-limb ischemia model, a TRPC3/6 inhibitor had no additive effect in TRPC6-deficient mice, indicating that the beneficial effects of the inhibitor in this context are primarily mediated through TRPC6 suppression. nih.govelsevierpure.com

Genetically Modified Model Key Findings Relevance of this compound
TRPC3 Knockout (KO) Single KO may not be protective against pressure overload-induced cardiac hypertrophy. nih.govCan be used to study the specific contribution of TRPC6 in the absence of TRPC3.
TRPC6 Knockout (KO) Single KO may not be protective against pressure overload-induced cardiac hypertrophy. nih.gov A TRPC3/6 inhibitor showed no additional benefit in a hind-limb ischemia model, suggesting the effect is TRPC6-dependent. nih.govelsevierpure.comCan be used to investigate the role of TRPC3 independently of TRPC6.
TRPC3/6 Double Knockout (DKO) Protected against pressure overload-induced pathological remodeling. nih.gov Show deficits in light touch sensation. scienceopen.comresearchgate.netProvides a genetic validation for the pharmacological effects observed with dual inhibitors like this compound.
TRPC3/6/7 Triple-KO Markedly reduced damage from myocardial ischemia/reperfusion injury. nih.govHelps to understand the collective role of the TRPC3/6/7 subfamily and provides a model to test the specificity of inhibitors.

Future Directions and Emerging Research Avenues for Trpc3/6 in 3

Further Refinement of Selectivity and Off-Target Interaction Analysis

While TRPC3/6-IN-3 demonstrates high selectivity for TRPC3 and TRPC6 channels, with reported IC50 values in the low nanomolar range and significant selectivity over other ion channels like Cav1.2, hERG, and Nav1.5 researchgate.netrndsystems.comtocris.compnas.orgahajournals.org, ongoing research is essential to further refine its selectivity profile. Future efforts should focus on comprehensive off-target screening against a wider array of cellular targets, including other TRP channel isoforms and unrelated protein families. Understanding the precise binding site and mechanism of action of this compound through structural biology techniques, such as cryo-electron microscopy, will be crucial for identifying any subtle off-target interactions that might become apparent under specific experimental conditions or in complex biological systems mdpi.comnih.gov. This detailed characterization will ensure the robust interpretation of experimental data derived from its use and guide the design of next-generation TRPC modulators with even greater specificity.

Exploration of this compound in Investigating Channel Redundancy and Compensatory Mechanisms in TRPC Biology

TRPC3 and TRPC6 channels are known to form heterotetramers and exhibit significant functional redundancy, meaning that the loss or inhibition of one channel can sometimes be compensated for by the other royalsocietypublishing.orgpnas.orgnih.govguidetopharmacology.orgbohrium.com. Studies using genetic knockout models have indicated that individual deletion of TRPC3 or TRPC6 may not fully prevent pathological responses, whereas the combined absence of both channels often leads to a more pronounced protective effect pnas.orgnih.govscirp.org. This compound, as a dual antagonist, is ideally suited to probe these compensatory mechanisms. Future research can employ this compound in conjunction with single-channel knockout models or in cellular contexts where one TRPC3/6 isoform is experimentally inhibited. This approach will help elucidate the extent of functional overlap, identify specific compensatory pathways, and reveal how these channels interact within complex cellular networks to maintain or disrupt physiological homeostasis nih.govnih.gov.

Potential for Elucidating Novel TRPC3/TRPC6-Dependent Signaling Pathways and Cellular Functions

TRPC3 and TRPC6 channels are integral components of various signaling cascades, including those involving diacylglycerol (DAG), G-protein coupled receptors (GPCRs), phospholipase C (PLC), and the calcineurin-NFAT pathway, which are critical in cardiovascular physiology and pathology rndsystems.commdpi.comconicet.gov.arnih.govfrontiersin.orgresearchgate.net. This compound provides a precise tool to dissect these known pathways by selectively blocking TRPC3/6 activity. For instance, its application can help delineate the specific contributions of TRPC3/6 to signaling events triggered by agonists like Angiotensin II or Endothelin-1 in cardiac hypertrophy models pnas.org. Beyond these established roles, this compound holds promise for uncovering novel cellular functions and signaling cascades regulated by TRPC3/6 in diverse cell types, including neurons, immune cells, and various smooth muscle populations, thereby expanding our understanding of TRPC channel physiology and disease relevance rndsystems.comroyalsocietypublishing.orgmdpi.comnih.govnih.gov.

Development of Structure-Activity Relationship (SAR) Studies for Optimized TRPC3/6 Blockers and Modulators

This compound belongs to a class of 2-anilino-thiazole derivatives developed by GlaxoSmithKline, which exhibit potent nanomolar activity and selectivity for TRPC3/6 channels researchgate.netnih.govnih.govannualreviews.org. These compounds serve as excellent scaffolds for structure-activity relationship (SAR) studies aimed at optimizing their pharmacological profiles. Despite their efficacy, limitations such as poor bioavailability, rapid metabolism, and high protein binding necessitate further medicinal chemistry efforts researchgate.netpnas.orgnih.govnih.gov. Future research can focus on modifying the chemical structure of this compound to improve its pharmacokinetic properties, enhance its selectivity against closely related TRPC isoforms or other ion channels, or even to develop novel TRPC3/6 activators or allosteric modulators with distinct functional outcomes mdpi.comnih.govannualreviews.org. Such SAR studies are critical for translating the therapeutic potential of TRPC channel modulation into clinically viable treatments.

Integration of this compound in Systems Biology Approaches to Ion Channel Research

The availability of selective pharmacological tools like this compound is fundamental for integrating ion channel research into broader systems biology approaches. This compound can be a valuable asset in high-throughput screening (HTS) campaigns to identify novel modulators or to validate TRPC3/6 as therapeutic targets in complex cellular assays nih.govresearchgate.net. Furthermore, this compound can be employed in conjunction with omics technologies (genomics, transcriptomics, proteomics) to correlate TRPC3/6 channel activity with specific cellular states, disease phenotypes, or to map their regulatory networks. By understanding how TRPC3/6 activity influences broader cellular processes and disease progression within a systems context, researchers can gain deeper insights into the intricate signaling networks involving these channels rndsystems.comroyalsocietypublishing.orgmdpi.comnih.gov.

Compound Table

Q & A

Q. What experimental protocols are recommended for assessing TRPC3/6-IN-3's selectivity against related ion channels?

Methodological Answer: Use competitive binding assays with radiolabeled ligands (e.g., 3^3H-labeled SKF-96365) alongside patch-clamp electrophysiology to measure channel activity. Include TRPC1/4/5 and unrelated channels (e.g., TRPV1) as negative controls. Validate selectivity using siRNA knockdown models to confirm target-specific effects .

Q. What in vitro models are most appropriate for initial efficacy testing of this compound?

Methodological Answer: Employ primary neuronal cultures or heterologous expression systems (e.g., HEK293 cells overexpressing TRPC3/6). Measure calcium influx via fluorescent indicators (Fluo-4) and validate with pharmacological inhibitors (e.g., GSK-417651A). Include cytotoxicity assessments using MTT or LDH assays .

Q. How should researchers validate the chemical purity of this compound batches prior to experimental use?

Methodological Answer: Conduct HPLC-UV/Vis analysis (≥95% purity threshold for in vitro studies) and confirm structural integrity via 1^1H/13^13C NMR and high-resolution mass spectrometry. Cross-reference retention times and spectral data with certified reference standards .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound studies?

Methodological Answer: Apply nonlinear regression (four-parameter logistic model) to calculate IC50_{50}/EC50_{50}. Use ANOVA with Tukey’s post-hoc test for multi-group comparisons. Ensure sample sizes are determined via power analysis (α=0.05, β=0.2) .

Q. What pharmacokinetic parameters should be prioritized in preclinical studies of this compound?

Methodological Answer: Measure bioavailability (oral vs. intravenous), plasma half-life (t1/2_{1/2}), and clearance rates in rodent models using LC-MS/MS. Compare with in vitro metabolic stability assays (e.g., liver microsomal turnover) to predict hepatic extraction .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound's reported IC50_{50}50​ values across studies?

Methodological Answer: Perform meta-analysis using standardized normalization (e.g., fold-change over baseline). Account for variables like assay temperature, buffer Ca2+^{2+} concentrations, and cell passage numbers. Apply mixed-effects regression to quantify heterogeneity sources .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible outcomes?

Methodological Answer: Implement design of experiments (DoE) to optimize reaction conditions (e.g., catalyst loading, solvent purity). Use in-process controls (TLC, FTIR) and maintain batch records with QC data (HPLC, NMR). Adopt orthogonal crystallization techniques to minimize polymorphic impurities .

Q. How can computational modeling enhance understanding of this compound's binding dynamics?

Methodological Answer: Perform molecular dynamics simulations using cryo-EM structures of TRPC3/6. Apply free-energy perturbation (FEP) to analyze ligand-receptor interactions. Validate predictions via alanine-scanning mutagenesis of key binding residues (e.g., Glu543, Arg576) .

Q. What integrative approaches address the translational gap between in vitro potency and in vivo efficacy?

Methodological Answer: Combine physiologically-based pharmacokinetic (PBPK) modeling with target engagement biomarkers (e.g., TRPC3 phosphorylation status). Use conditional knockout models to isolate channel-specific effects. Correlate plasma exposure with downstream signaling (e.g., NFAT translocation) .

Q. How can high-content screening platforms identify this compound's off-target effects in complex systems?

Methodological Answer: Utilize BioMAP® panels for phenotypic profiling across diverse cell types. Integrate chemoproteomics (thermal shift assays) and transcriptomics (RNA-seq) post-treatment. Validate hits using CRISPR-Cas9 knockouts and orthogonal binding assays (SPR, ITC) .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate findings using orthogonal assays (e.g., electrophysiology + calcium imaging) and apply sensitivity analyses to assess outlier impacts .
  • Experimental Design : Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, use blinding and randomization in animal studies to reduce bias .
  • Reporting Standards : Include raw data tables (e.g., IC50_{50} values ± SEM), statistical parameters (n, p-values), and assay conditions (buffer pH, temperature) for replication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.